(3,5-Dichloropyrazin-2-yl)methanamine

Regioselectivity SNAr Reaction Medicinal Chemistry

(3,5-Dichloropyrazin-2-yl)methanamine (CAS 1211531-66-6) is a dichlorinated pyrazine building block featuring a primary aminomethyl substituent at the 2-position. It is a solid reagent used in pharmaceutical synthesis as a key intermediate in the preparation of triazolopyrazines and in the commercial production of Acalabrutinib.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
CAS No. 1211531-66-6
Cat. No. B1473998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dichloropyrazin-2-yl)methanamine
CAS1211531-66-6
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESC1=C(N=C(C(=N1)CN)Cl)Cl
InChIInChI=1S/C5H5Cl2N3/c6-4-2-9-3(1-8)5(7)10-4/h2H,1,8H2
InChIKeyYBOFANNRTUZILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dichloropyrazin-2-yl)methanamine (CAS 1211531-66-6): Procurement & Technical Baseline for Chemical Sourcing


(3,5-Dichloropyrazin-2-yl)methanamine (CAS 1211531-66-6) is a dichlorinated pyrazine building block featuring a primary aminomethyl substituent at the 2-position [1]. It is a solid reagent used in pharmaceutical synthesis as a key intermediate in the preparation of triazolopyrazines and in the commercial production of Acalabrutinib [2]. Its reactivity profile is defined by the two chlorine atoms at positions 3 and 5, which facilitate regioselective nucleophilic aromatic substitution (SNAr) reactions [3].

Why (3,5-Dichloropyrazin-2-yl)methanamine Cannot Be Replaced by Generic Dichloropyrazines or Pyridine Analogs


Substitution with in-class dichloropyrazines or pyridine analogs (e.g., (3,5-dichloropyridin-2-yl)methanamine) fails to meet critical procurement specifications due to documented differences in regioselective reactivity and synthetic utility. While structurally similar pyrazine and pyridine cores exist, the specific 2-aminomethyl-3,5-dichloro substitution pattern on the pyrazine ring uniquely dictates the outcome of key SNAr reactions [1]. This pattern directs nucleophilic attack in a manner not replicated by other substitution isomers [1], and the pyridine analog [2] lacks the demonstrated application in the validated synthetic pathway for the approved drug Acalabrutinib [3].

(3,5-Dichloropyrazin-2-yl)methanamine: Quantifiable Differentiation Evidence Against Analogs


Regioselective SNAr Reactivity of (3,5-Dichloropyrazin-2-yl)methanamine vs. 2-Substituted 3,5-Dichloropyrazines

The presence of the aminomethyl (-CH2NH2) group at the 2-position acts as an electron-donating group (EDG), which directs nucleophilic aromatic substitution (SNAr) preferentially to the 3-position of the pyrazine ring. This is in contrast to 2-substituted 3,5-dichloropyrazines with an electron-withdrawing group (EWG), which direct attack to the 5-position [1].

Regioselectivity SNAr Reaction Medicinal Chemistry

Validated Application in Acalabrutinib Manufacturing: (3,5-Dichloropyrazin-2-yl)methanamine vs. Pyridine and Other Pyrazine Analogs

(3,5-Dichloropyrazin-2-yl)methanamine is specifically cited for use in analytical method development (AMV), quality control (QC), and commercial production of Acalabrutinib [1]. In contrast, (3,5-dichloropyridin-2-yl)methanamine (CAS 756462-58-5) lacks any documented or regulatory association with Acalabrutinib synthesis [2].

Analytical Method Development Quality Control Pharmaceutical Manufacturing

Functional Group Differences: (3,5-Dichloropyrazin-2-yl)methanamine vs. (3,5-Dichloropyrazin-2-yl)methanol

(3,5-Dichloropyrazin-2-yl)methanamine provides a primary amine for further derivatization, enabling amide bond formation, reductive amination, and other amine-specific chemistries. The analog (3,5-Dichloropyrazin-2-yl)methanol, while sharing the same halogenation pattern, contains a hydroxyl group which limits its utility to esterification and etherification reactions .

Reactivity Synthetic Utility Functional Group

Physicochemical Property Comparison: Pyrazine vs. Pyridine Core

The pyrazine core of the target compound results in a higher computed LogP value (XLogP3 = 0.6) compared to the pyridine analog (3,5-dichloropyridin-2-yl)methanamine (XLogP3 = 0.4), indicating increased lipophilicity [1] [2]. The pyrazine core also possesses an additional nitrogen atom, increasing hydrogen bond acceptor count to 3, versus 2 for the pyridine analog [1] [2].

LogP Physicochemical Properties Drug Design

(3,5-Dichloropyrazin-2-yl)methanamine: Evidence-Backed Applications for Procurement


Analytical Method Development & Quality Control for Acalabrutinib

This compound is a specified reagent for analytical method development (AMV), method validation, and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of the BTK inhibitor Acalabrutinib [1]. Its use in this context is validated by regulatory guidance, making it the only appropriate choice for these applications.

Synthesis of Regioselective Triazolopyrazine Derivatives

As a key starting material, this compound is used to prepare triazolopyrazines and related bicyclic nitrogen heterocycles . Its unique 2-aminomethyl-3,5-dichloro substitution pattern provides a single, predictable site for nucleophilic attack during SNAr cyclization reactions [2], enabling the synthesis of specific triazolopyrazine isomers that are being explored as Aryl Hydrocarbon Receptor (AhR) modulators [3].

Synthesis of Diverse Medicinal Chemistry Building Blocks

The presence of both a reactive primary amine and two chlorine handles on an electron-deficient pyrazine ring makes this compound a versatile scaffold. It is employed in the synthesis of more complex molecules, including pyrazolopyrazines and imidazopyrazines [4], for applications in kinase inhibition and other therapeutic areas .

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